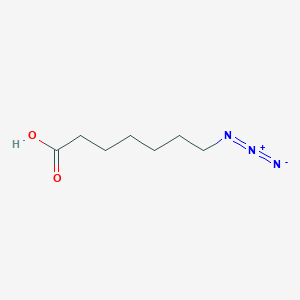
7-アジドヘプタン酸
概要
説明
7-Azidoheptanoic acid is an organic compound with the chemical formula C7H13N3O2. It is a colorless crystal that is soluble in some organic solvents such as ethanol and dimethyl sulfoxide . This compound is primarily used in chemical biology for protein probe synthesis and as a specific labeling agent for proteins to study their structure and function .
科学的研究の応用
7-Azidoheptanoic acid has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed as a labeling agent for proteins, aiding in the study of protein structure and function.
Industry: The compound is used in the production of specialized chemicals and materials.
作用機序
Target of Action
It is known that azides, such as the one present in 7-azidoheptanoic acid, are highly reactive and can participate in various organic synthesis reactions .
Mode of Action
7-Azidoheptanoic Acid is an organic compound that contains an azide group and a carboxylic acid group . The azide group gives it good reactivity, allowing it to participate in various organic synthesis reactions . The carboxylic acid group provides it with good water solubility . Through reactions with other compounds, 7-Azidoheptanoic Acid can generate a variety of derivatives .
Pharmacokinetics
Its carboxylic acid group suggests that it may have good water solubility , which could potentially influence its absorption and distribution.
生化学分析
Biochemical Properties
7-Azidoheptanoic Acid interacts with various biomolecules in biochemical reactions. It is primarily used in chemical biology for the synthesis of protein probes . As a specific marker for proteins, it aids in studying the structure and function of proteins . Its unique chemical properties make it an important tool for marking and tracking in biological experiments .
Cellular Effects
Given its role in protein probe synthesis, it can be inferred that it may influence cell function by interacting with various proteins within the cell .
Molecular Mechanism
The molecular mechanism of 7-Azidoheptanoic Acid primarily involves its interaction with proteins. It is often synthesized through the reaction of amino acid molecules with nitric anhydride . This reaction introduces azide atoms into the side chain of the synthetic molecule .
準備方法
The synthesis of 7-Azidoheptanoic acid typically involves the reaction of ethyl 7-aminoheptanoate with nitrogen boron trifluoride to form 7-Azidoheptanoic acid ester . This reaction introduces a nitrogen heteroatom into the side chain of the synthetic molecule . Industrial production methods often follow similar synthetic routes, ensuring the compound’s purity and yield.
化学反応の分析
7-Azidoheptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Major Products: The reactions often yield derivatives that are useful in further chemical synthesis and biological applications.
類似化合物との比較
7-Azidoheptanoic acid can be compared with other similar compounds such as:
7-Aminoheptanoic acid: This compound has a similar structure but lacks the azido group, making it less reactive in certain chemical reactions.
8-Aminooctanoic acid: Another similar compound, which has an additional carbon atom in its structure, affecting its chemical properties and reactivity.
6-Aminohexanoic acid: This compound has one less carbon atom, resulting in different chemical behavior and applications.
The uniqueness of 7-Azidoheptanoic acid lies in its azido group, which imparts distinct reactivity and functionality, making it a versatile tool in various scientific and industrial applications.
特性
IUPAC Name |
7-azidoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-10-9-6-4-2-1-3-5-7(11)12/h1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFLEAPQHWPYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B183153.png)
![Imidazo[1,2-a]pyridine, 2-(2-benzofuranyl)-](/img/structure/B183156.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B183159.png)
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)
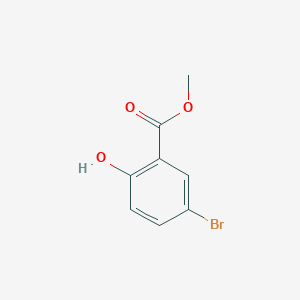
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)
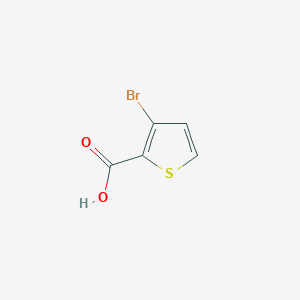

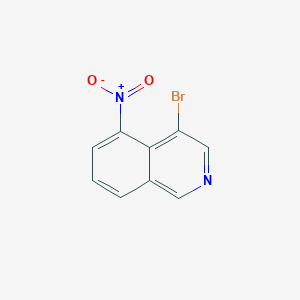
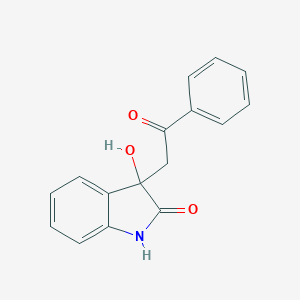
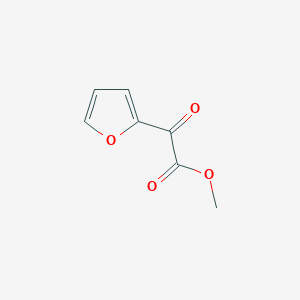

![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)
